![molecular formula C8H7BrN2O B6596362 4-Amino-7-bromoisoindolin-1-one CAS No. 866767-08-0](/img/structure/B6596362.png)
4-Amino-7-bromoisoindolin-1-one
Overview
Description
4-Amino-7-bromoisoindolin-1-one is a chemical compound with the CAS Number: 866767-08-0 . It has a molecular weight of 227.06 and is a solid at room temperature . This compound has garnered interest from various research fields due to its unique properties and potential applications.
Synthesis Analysis
4-Bromoisoindolin-1-one can be prepared through a two-step synthetic process . In the first step, methyl 3-bromo-2-(bromomethyl)benzoate is synthesized . This is achieved by reacting N-Bromosuccinimide with a suitable starting material in the presence of benzoyl peroxide as a catalyst .Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-7-bromo-1-isoindolinone . The InChI code for this compound is 1S/C8H7BrN2O/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3,10H2, (H,11,12) .Physical And Chemical Properties Analysis
4-Amino-7-bromoisoindolin-1-one is a solid at room temperature . It has a molecular weight of 227.06 . The compound’s structure, characterized by a bicyclic heteroaromatic core, aligns with the requirements for effective inhibition of MetRS .Scientific Research Applications
Pharmaceutical Synthesis
“4-Amino-7-bromoisoindolin-1-one” holds significant potential in pharmaceutical synthesis . It is particularly useful in the development of inhibitors targeting type 1 methionyl-tRNA synthetase (MetRS) . This enzyme plays a crucial role in protein synthesis and is implicated in various diseases .
Disease Treatment
By interfering with protein synthesis mediated by MetRS, compounds like “4-Amino-7-bromoisoindolin-1-one” hold potential in combating various diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .
Drug Development
The structure of “4-Amino-7-bromoisoindolin-1-one”, characterized by a bicyclic heteroaromatic core, aligns with the requirements for effective inhibition of MetRS . This makes it promising for drug development .
Organic Synthesis
“4-Amino-7-bromoisoindolin-1-one” plays a crucial role in organic synthesis . It is a valuable intermediate in various fields, including pharmaceuticals .
Materials Science
In the field of materials science, “4-Amino-7-bromoisoindolin-1-one” serves as a crucial component . Its capacity to undergo diverse reactions and yield stable intermediates endows it with significant utility as a foundational element in organic chemistry research and development endeavors .
Creation of Novel Compounds and Materials
By virtue of its structural versatility and reactivity, “4-Amino-7-bromoisoindolin-1-one” is instrumental in the creation of novel compounds and materials . This advances scientific exploration and innovation in multiple fields .
Safety and Hazards
Future Directions
4-Amino-7-bromoisoindolin-1-one holds significant potential in pharmaceutical synthesis, particularly in the development of inhibitors targeting type 1 methionyl-tRNA synthetase (MetRS) . By interfering with protein synthesis mediated by MetRS, these compounds hold potential in combating various diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .
Mechanism of Action
Target of Action
The primary target of 4-Amino-7-bromoisoindolin-1-one is the enzyme type 1 methionyl-tRNA synthetase (MetRS) . MetRS plays a crucial role in protein synthesis and is implicated in various diseases .
Mode of Action
4-Amino-7-bromoisoindolin-1-one interacts with MetRS by aligning with the requirements for effective inhibition of this enzyme . The compound’s structure, characterized by a bicyclic heteroaromatic core, is crucial for this interaction .
Biochemical Pathways
The inhibition of MetRS by 4-Amino-7-bromoisoindolin-1-one affects protein synthesis, a fundamental biochemical pathway . This disruption can have downstream effects on various cellular processes, potentially influencing disease pathways .
Result of Action
The molecular and cellular effects of 4-Amino-7-bromoisoindolin-1-one’s action primarily involve the disruption of protein synthesis due to the inhibition of MetRS . This can potentially influence the progression of diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .
properties
IUPAC Name |
4-amino-7-bromo-2,3-dihydroisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJQCUGKOXYOGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252821 | |
Record name | 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-7-bromoisoindolin-1-one | |
CAS RN |
866767-08-0 | |
Record name | 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866767-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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